Superior Cytotoxic Potency in HCT-116 Colon Cancer Cells
GPX4-IN-7 (Compound 31) exhibits potent, sub-micromolar antitumor activity against HCT-116 colon cancer cells. Its cytotoxic potency (IC₅₀ = 0.49 ± 0.02 μM) represents a substantial improvement over the parent compound, indirubin, and establishes a strong baseline for further investigation in ferroptosis-sensitized colorectal cancer models [1].
| Evidence Dimension | In vitro Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.49 ± 0.02 μM |
| Comparator Or Baseline | Indirubin (parent compound) |
| Quantified Difference | Nearly 40-fold increase in cytotoxicity compared to indirubin [1] |
| Conditions | HCT-116 colon cancer cell line; 72-hour treatment [1] |
Why This Matters
This quantified improvement over the parent scaffold validates the optimization effort and demonstrates a strong potential for in vivo efficacy in colon cancer models.
- [1] Zhu JM, Chen C, Kong M, Zhu L, Li YL, Zhang JF, Yu ZP, Xu SS, Kong LY, Luo JG. Discovery and optimization of indirubin derivatives as novel ferroptosis inducers for the treatment of colon cancer. European Journal of Medicinal Chemistry. 2023 Sep 28;261:115829. View Source
